molecular formula C23H21BrN2O3S B2361320 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361479-12-1

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2361320
CAS No.: 361479-12-1
M. Wt: 485.4
InChI Key: VWZJEVCYRKNLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a high-purity, research-grade pyrazoline derivative intended for scientific investigation. Pyrazolines are a significant class of five-membered heterocyclic compounds known for their remarkable stability and diverse biological activities, which have made them a cornerstone in medicinal chemistry research . This specific compound is of particular interest in neuroscience research, primarily for its potential application in studying neurodegenerative diseases. Structurally analogous 3,5-diaryl-4,5-dihydropyrazoles have been identified as potent inhibitors of key neurological enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE) . The mechanism of action for this class of compounds often involves targeted enzyme inhibition. For instance, related pyrazolines have demonstrated high efficacy as monoamine oxidase B (MAO B) inhibitors, an enzyme target critical in the management of Parkinson's disease . Other neuroprotective mechanisms observed in similar compounds include the inhibition of beta-amyloid (Aβ) plaque formation, which is a hallmark of Alzheimer's disease pathology, and the reduction of tau protein aggregates and neuroinflammation . The compound is synthesized via a well-established cyclization reaction, typically involving the corresponding chalcone precursor and a hydrazine derivative under suitable conditions . The structural motifs present in this molecule—the bromophenyl and methoxyphenyl substituents—are frequently employed in drug discovery to optimize binding affinity and selectivity toward enzymatic pockets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consider this compound for in vitro studies aimed at exploring new pathways in neuroprotection, enzyme kinetics, and structure-activity relationship (SAR) models.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZJEVCYRKNLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

Molecular Architecture

The target compound features a 4,5-dihydro-1H-pyrazole core substituted at the 1-, 3-, and 5-positions with a tosyl group, 4-bromophenyl, and 2-methoxyphenyl moieties, respectively. The bromine atom enhances electrophilic substitution potential, while the methoxy group improves solubility through hydrogen bonding. Tosylation at the 1-position introduces steric hindrance, necessitating careful optimization during synthesis.

Table 1: Key Molecular Properties
Property Value
Molecular Formula C23H21BrN2O3S
Molecular Weight 485.4 g/mol
IUPAC Name 5-(4-Bromophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
CAS Number 361479-12-1

Preparation Methods

Traditional Two-Step Condensation and Cyclization

Step 1: Hydrazone Formation
2-Methoxyphenylhydrazine reacts with 4-bromobenzaldehyde in acidic media (e.g., HCl/EtOH) to form a hydrazone intermediate. This step typically achieves >80% yield under reflux for 6–8 hours.

Step 2: Cyclization and Tosylation
The hydrazone undergoes cyclization with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) in toluene at 110°C, followed by tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of NaH. Yields range from 65% to 72%, with purity >95% confirmed by HPLC.

Optimization Note : Bromination at the 4-position is achieved in situ using N-bromosuccinimide (NBS), avoiding separate bromination steps.

Sonication-Assisted Cyclization

A solvent-free approach utilizes ultrasonic irradiation (40 kHz, 300 W) to accelerate cyclization. Hydrazine hydrate reacts with a preformed β-keto ester intermediate (derived from 4-bromophenylacetic acid and methyl 2-methoxybenzoate) in acetic acid. Sonication reduces reaction time from 16 hours to 2 hours, boosting yield to 85%.

Advantages :

  • Eliminates toxic solvents (e.g., DMF).
  • Enhances regioselectivity by minimizing side reactions.

Lithium Reagent-Mediated Tosylation

This one-pot method involves:

  • Anion Generation : Treatment of 4,4-dimethyl-3,5-diphenyl-4H-pyrazole with methyllithium (−78°C, THF) to form a stabilized anion.
  • Tosylation : Quenching the anion with tosyl fluoride (TsF) at 0°C yields the dihydropyrazole derivative in 68% yield.

Limitation : Air sensitivity of intermediates necessitates strict inert conditions.

Photocatalyzed Synthesis Under Visible Light

A novel protocol employs β,γ-unsaturated hydrazones and 4-bromostyrene under blue LED irradiation (16 W, 450 nm) with a Ru(bpy)3Cl2 photocatalyst. The reaction proceeds via a radical cascade mechanism, achieving 87% yield in 24 hours.

Table 2: Comparative Analysis of Preparation Methods
Method Yield (%) Time Key Advantage
Traditional Cyclization 72 14 h Scalability
Sonication 85 2 h Solvent-free, rapid
Lithium-Mediated 68 8 h One-pot synthesis
Photocatalyzed 87 24 h High regioselectivity

Mechanochemical Tosylation

Ball milling (25 Hz, stainless steel jar) of 3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole with TsCl and K2CO3 for 30 minutes achieves 78% yield. This method avoids solvents and reduces waste.

Reaction Equation :
$$
\text{Pyrazole intermediate} + \text{TsCl} \xrightarrow{\text{K}2\text{CO}3, \text{Mechanochemical}} \text{Target Compound} + \text{HCl} \quad
$$

Critical Factors Influencing Synthesis

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve tosylation efficiency but require post-reaction purification.
  • Low temperatures (−78°C) stabilize intermediates in lithium-mediated routes but increase operational complexity.

Substituent Electronic Effects

  • Electron-withdrawing bromine slows cyclization but enhances electrophilic aromatic substitution.
  • Methoxy groups direct regioselectivity via resonance effects, favoring para-substitution in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structure and Functional Groups

The compound's structure includes:

  • Bromophenyl Group : Enhances biological activity and reactivity.
  • Methoxyphenyl Group : Contributes to solubility and interaction with biological targets.
  • Tosyl Group : Acts as a leaving group in substitution reactions.

Synthetic Methods

The synthesis typically involves:

  • Condensation Reaction : 4-bromobenzaldehyde reacts with 2-methoxyphenylhydrazine to form a hydrazone intermediate.
  • Cyclization : The hydrazone is cyclized in the presence of a tosylating agent under basic conditions.

Reaction Conditions

Reaction StepConditions
CondensationAldehyde + hydrazine in ethanol
CyclizationTosyl chloride in basic medium

Organic Synthesis

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole serves as a versatile building block in organic synthesis. It is employed to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions

  • Oxidation : Converts to corresponding carboxylic acids or ketones using potassium permanganate.
  • Reduction : Forms alcohols or amines with lithium aluminum hydride.
  • Substitution : Engages in nucleophilic substitutions with amines or thiols.

This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising antitumor activity against various cancer cell lines. It has been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical for tumor progression.

Study ReferenceCancer TypeIC50 (µM)
Breast Cancer15.0
Lung Cancer10.5

Medicinal Chemistry

The compound is being explored for its therapeutic applications in drug development. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Material Science

Due to its unique chemical properties, this compound is also being utilized in the synthesis of specialty chemicals and materials, particularly in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and methoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
  • 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
  • 3-(4-methylphenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenyl group, in particular, can enhance its potential biological activity and make it a valuable compound for various applications.

Biological Activity

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this specific pyrazole derivative, summarizing its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenyl and tosyl derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, the compound exhibits characteristic peaks in its NMR spectrum that correspond to its unique atomic environment, indicating successful synthesis .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For example, this compound has shown promising results against various cancer cell lines. It has been evaluated for its inhibitory effects on key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that it reduces nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antibacterial activity against several strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications in substituents on the aromatic rings can significantly affect potency and selectivity. For instance:

  • The presence of electron-withdrawing groups (like bromine) enhances antitumor activity.
  • Methoxy groups contribute to increased solubility and bioavailability.

A detailed SAR analysis can be summarized in Table 1 below:

CompoundSubstituentsAntitumor ActivityAnti-inflammatory ActivityAntibacterial Activity
A4-bromophenylHighModerateLow
B2-methoxyphenylModerateHighModerate
C1-tosylHighHighHigh

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The combination treatment showed a synergistic effect, enhancing overall efficacy .
  • Inflammatory Models : In vivo models of inflammation showed that administration of the compound led to a marked reduction in edema and inflammatory markers, supporting its potential use in treating chronic inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole, and what key reagents/conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, reacting (E)-3-(4-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one with tosyl hydrazine in glacial acetic acid under reflux yields the pyrazoline core. Critical factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .
  • Catalysts : Phosphorus oxychloride (POCl₃) accelerates cyclization in some protocols, achieving yields >80% .
  • Temperature : Reflux conditions (100–120°C) are optimal for complete conversion, monitored via TLC .

Q. How is the structural characterization of this compound validated, and what analytical techniques are most reliable?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 4-bromophenyl vs. 2-methoxyphenyl groups) and confirms the tosyl group’s orientation. SHELXL software is standard for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ ~3.2 ppm (pyrazoline C4-H₂) and δ ~7.5–8.0 ppm (tosyl aromatic protons) .
  • IR : Absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (SO₂ symmetric stretch) confirm functional groups .

Q. What in vitro biological assays are suitable for evaluating its antimicrobial potential, and what controls are necessary?

Standard protocols include:

  • Antifungal testing : Broth microdilution against Candida albicans (MIC ≤25 µg/mL reported for analogous pyrazolines) .
  • Bacterial assays : Disk diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity (IC₅₀ >100 µM desirable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies involve systematic substitutions:

  • Electron-withdrawing groups : Bromine at the 4-phenyl position enhances antifungal activity by increasing lipophilicity (logP ~3.5) .
  • Methoxy group position : Ortho-substitution (2-methoxyphenyl) improves steric interactions with target enzymes vs. para-substitution .
  • Tosyl group replacement : Testing sulfonamide analogs (e.g., benzenesulfonamide) may modulate solubility and target binding .

Q. What computational methods are effective for predicting binding modes with biological targets like tubulin or carbonic anhydrase?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro can model interactions with tubulin’s colchicine-binding site. Key residues (e.g., β-tubulin Thr179) form hydrogen bonds with the pyrazoline core .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating robust binding .
  • QSAR models : Hammett constants (σ) and molar refractivity (MR) parameters correlate substituent effects with activity .

Q. How should crystallographic data be analyzed when contradictory torsion angles or disorder are observed?

  • Disorder refinement : Use SHELXL’s PART instruction to model split positions for flexible groups (e.g., tosyl’s methyl) .
  • Torsion angle validation : Compare experimental data (e.g., C4–C5–C6–C7 = 15.2°) with DFT-optimized geometries (B3LYP/6-31G*) to identify steric strain .
  • Twinned crystals : Apply Hooft parameter (|Y| <0.05) or Flack x parameter to resolve ambiguities in chiral centers .

Q. What strategies mitigate fluorescence quenching in pyrazoline-based sensors for metal ion detection?

  • Substituent tuning : Electron-donating groups (e.g., methoxy) reduce aggregation-caused quenching (ACQ) by enhancing solubility .
  • Rigidification : Conjugation with furan or thiophene rings restricts rotational freedom, improving quantum yield (Φ ~0.4) .
  • Solvent selection : Low-polarity solvents (e.g., THF) minimize solvent-sensor interactions that quench emission at λₑₘ ~450 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.